N-(2-Chlorophenyl)formamide (CAS 2596-93-2): Chemical Properties, Synthesis, and Applications in Advanced Organic Synthesis
N-(2-Chlorophenyl)formamide (CAS 2596-93-2): Chemical Properties, Synthesis, and Applications in Advanced Organic Synthesis
Executive Summary
As drug discovery and agrochemical development increasingly rely on modular, high-throughput synthetic strategies, the role of versatile building blocks like N-(2-chlorophenyl)formamide (CAS 2596-93-2) has become paramount. Functioning primarily as a stable, isolable intermediate, this ortho-halogenated aryl formamide is the critical precursor to 2-chlorophenyl isocyanide. By providing a reliable pathway to isocyanide functional groups, it unlocks access to powerful Isocyanide-based Multicomponent Reactions (IMCRs)—such as the Ugi and Passerini reactions—enabling the rapid assembly of complex peptidomimetics and heterocyclic pharmacophores.
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and self-validating experimental protocols associated with N-(2-chlorophenyl)formamide.
Physicochemical Profiling
Understanding the physical and structural parameters of N-(2-chlorophenyl)formamide is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters during downstream dehydration. The data below is aggregated from the [1] and[2].
| Parameter | Specification |
| IUPAC Name | N-(2-chlorophenyl)formamide |
| CAS Registry Number | 2596-93-2 |
| PubChem CID | 137653 |
| Molecular Formula | C |
| Molar Mass | 155.58 g/mol |
| Melting Point | 76–80 °C |
| Assay (Typical) | ≥ 97% |
| SMILES | [H]C(=O)Nc1ccccc1Cl |
| InChIKey | DGRDTMLQUWBPSM-UHFFFAOYSA-N |
Mechanistic Pathways & Synthetic Utility
N-(2-chlorophenyl)formamide bridges the gap between basic aniline derivatives and highly reactive isocyanides. The synthesis begins with the formylation of 2-chloroaniline. The resulting formamide is then subjected to chemoselective dehydration to yield 2-chlorophenyl isocyanide.
This isocyanide is a highly valuable synthon. Because the terminal carbon of an isocyanide is divalent, it acts uniquely as both an electrophile and a nucleophile. This dual reactivity is the engine driving IMCRs. Furthermore, in agrochemical development, this specific isocyanide is converted to 2-chlorophenylisocyanide dichloride, which upon treatment with sodium azide yields 1-(2-chlorophenyl)-5(4H)-tetrazolinone—a core scaffold for modern herbicides[3].
Figure 1: Synthetic workflow from 2-chloroaniline to downstream isocyanide and IMCR products.
Experimental Protocols (Self-Validating Workflows)
To ensure scientific integrity and reproducibility, the following protocols have been designed with explicit causality for each chemical intervention and include built-in validation checkpoints.
Protocol 1: Synthesis of N-(2-chlorophenyl)formamide
Objective: High-yield, solvent-free formylation of 2-chloroaniline.
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Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 2-chloroaniline with 3.0 equivalents of concentrated formic acid (98%). Causality: The 3-fold excess of formic acid acts as both the formylating agent and the reaction medium. This ensures a homogeneous mixture while driving the equilibrium toward the amide product via Le Chatelier’s principle.
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Thermal Activation: Heat the mixture to reflux (approx. 100–105 °C) and stir continuously for 4 hours. Causality: Refluxing provides the necessary activation energy to overcome the nucleophilic addition-elimination barrier, ensuring complete conversion of the sterically hindered ortho-substituted aniline.
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Precipitation & Quenching: Allow the reaction to cool to room temperature, then pour the mixture into crushed ice/water with vigorous stirring. Causality: The sudden increase in solvent polarity drastically reduces the solubility of the hydrophobic N-(2-chlorophenyl)formamide. This forces rapid crystallization, preventing the product from "oiling out" and bypassing the need for energy-intensive chromatographic purification.
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Isolation: Filter the resulting off-white precipitate under vacuum, wash extensively with cold water to remove residual acid, and dry in a vacuum desiccator.
Validation Checkpoint: Successful conversion is confirmed by FT-IR spectroscopy. Look for the disappearance of the primary amine N-H stretches (~3300–3400 cm⁻¹) and the appearance of a strong amide carbonyl (C=O) stretch at ~1680 cm⁻¹.
Protocol 2: Chemoselective Dehydration to 2-Chlorophenyl Isocyanide
Objective: Conversion of the formamide to an isocyanide avoiding harsh chlorinating agents (e.g., POCl
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Iodophosphonium Generation: Dissolve N-(2-chlorophenyl)formamide (1.0 mmol) and molecular iodine (I
, 1.5 mmol) in anhydrous dichloromethane (CH Cl , 3 mL). Add triphenylphosphine (Ph P, 1.5 mmol) in one portion. Causality: Ph P and I react in situ to form a highly electrophilic iodophosphonium species. This intermediate selectively activates the formamide carbonyl oxygen without generating the highly corrosive HCl gas associated with standard dehydrating agents[4]. -
Base-Promoted Elimination: Dropwise add triethylamine (Et
N, 3.0 mmol) to the stirred solution at room temperature. Causality: The tertiary base deprotonates the intermediate, triggering an α-elimination cascade. The expulsion of triphenylphosphine oxide (a highly stable byproduct) provides the thermodynamic driving force to yield the isocyanide. -
Reaction Monitoring: Stir at room temperature for 1 hour, monitoring via Thin Layer Chromatography (TLC) until the formamide is fully consumed.
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Workup & Purification: Dilute with CH
Cl and wash with ice-cold saturated aqueous Na S O . Causality: Sodium thiosulfate reduces any unreacted iodine to water-soluble iodide salts, preventing oxidative degradation of the electron-rich isocyanide product during concentration. -
Concentration: Extract the aqueous layer, dry the combined organic phases over Na
SO , filter, and concentrate under reduced pressure.
Validation Checkpoint: The formation of the isocyanide is unequivocally confirmed by a characteristic, intense FT-IR absorption band at ~2120 cm⁻¹ (N≡C stretch), which is entirely absent in the starting formamide.
Safety, Handling, and Toxicity
According to the Globally Harmonized System (GHS), N-(2-chlorophenyl)formamide presents specific occupational hazards that must be managed in a laboratory setting[2]:
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Acute Tox. 4 (Oral) - H302: Harmful if swallowed.
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Eye Irrit. 2 - H319: Causes serious eye irritation.
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Resp. Sens. 1 - H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Mitigation Strategy: All handling, weighing, and transfer of the solid powder must be conducted within a certified Class II biological safety cabinet or chemical fume hood. Respiratory protection (N95 dust mask or equivalent) and nitrile gloves are mandatory to prevent dermal absorption and inhalation of particulates[2].
References
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Title: PubChem Compound Summary for CID 137653, N-(2-chlorophenyl)formamide Source: National Center for Biotechnology Information (NCBI) URL: [Link]
- Title: US Patent 5633387A - Process for producing 1-(2-chlorophenyl)-5(4H)
